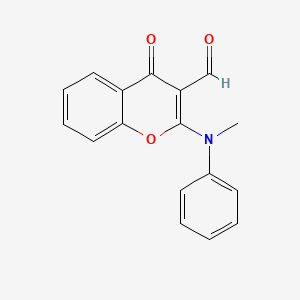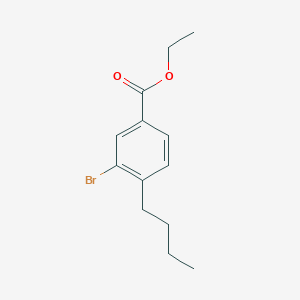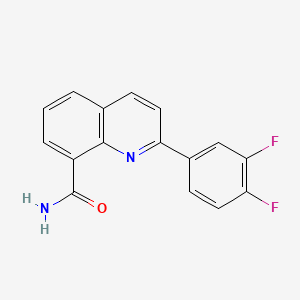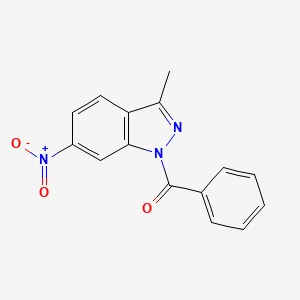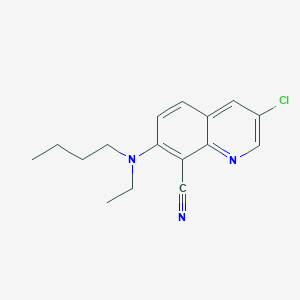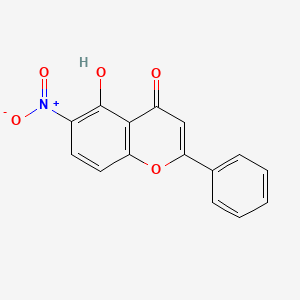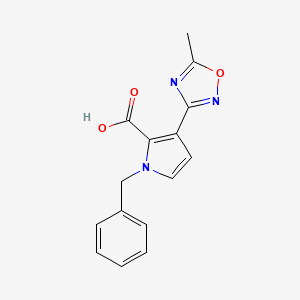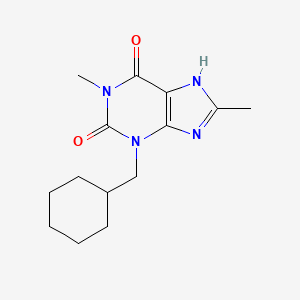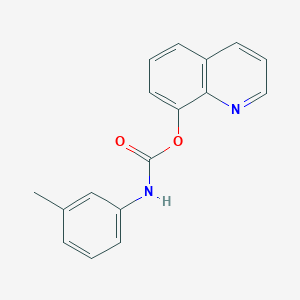
Quinolin-8-yl m-tolylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl m-tolylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline moiety attached to a m-tolylcarbamate group, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl m-tolylcarbamate typically involves the reaction of quinolin-8-ol with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
Quinolin-8-yl m-tolylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Quinolin-8-yl m-tolylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Quinolin-8-yl m-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Quinolin-8-yl m-tolylcarbamate can be compared with other similar compounds such as:
Quinolin-8-yl benzylcarbamate: Similar structure but with a benzyl group instead of a m-tolyl group.
Quinolin-8-yl phenylcarbamate: Contains a phenyl group instead of a m-tolyl group.
Quinolin-8-yl ethylcarbamate: Features an ethyl group in place of the m-tolyl group.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties compared to other carbamate derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
99541-01-2 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
quinolin-8-yl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-2-8-14(11-12)19-17(20)21-15-9-3-6-13-7-4-10-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChIキー |
IVNXRBAXEBOJEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



